molecular formula C15H10N4O4S B12948760 4,5-Bis(4-nitrophenyl)thiazol-2-amine

4,5-Bis(4-nitrophenyl)thiazol-2-amine

Cat. No.: B12948760
M. Wt: 342.3 g/mol
InChI Key: WOZZBHBFWGMDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Bis(4-nitrophenyl)thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. This particular compound features two nitrophenyl groups attached to a thiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(4-nitrophenyl)thiazol-2-amine typically involves the condensation of 4-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in an ethanol medium with the addition of a base such as sodium hydroxide. The reaction mixture is refluxed for several hours to ensure complete cyclization and formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(4-nitrophenyl)thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and nitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Reduction: Formation of 4,5-Bis(4-aminophenyl)thiazol-2-amine.

    Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

4,5-Bis(4-nitrophenyl)thiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4,5-Bis(4-nitrophenyl)thiazol-2-amine involves its interaction with various molecular targets. The nitrophenyl groups can undergo reduction to form reactive intermediates that interact with cellular components. The thiazole ring can bind to specific enzymes and receptors, modulating their activity. This compound has been shown to inhibit microbial growth by interfering with essential metabolic pathways and to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Nitrophenyl)thiazol-2-amine
  • 4,5-Diphenylthiazol-2-amine
  • 4,5-Bis(4-chlorophenyl)thiazol-2-amine

Uniqueness

4,5-Bis(4-nitrophenyl)thiazol-2-amine is unique due to the presence of two nitrophenyl groups, which enhance its biological activity and chemical reactivity. This compound exhibits stronger antimicrobial and anticancer properties compared to its analogs with different substituents. The presence of nitro groups also allows for further chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H10N4O4S

Molecular Weight

342.3 g/mol

IUPAC Name

4,5-bis(4-nitrophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C15H10N4O4S/c16-15-17-13(9-1-5-11(6-2-9)18(20)21)14(24-15)10-3-7-12(8-4-10)19(22)23/h1-8H,(H2,16,17)

InChI Key

WOZZBHBFWGMDJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(SC(=N2)N)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.